Technical Guide: 6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Technical Guide: 6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Strategic Scaffold for Kinase Inhibitor Discovery & Antifolate Design[1][2][3]
Part 1: Executive Summary
6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one (also designated as 6-nitropyrido[2,3-d]pyrimidin-4(3H)-one ) is a bicyclic heterocyclic building block of critical importance in medicinal chemistry.[1] It belongs to the pyrido[2,3-d]pyrimidine class, a scaffold that is bioisosteric with quinazolines and pteridines.[1]
This specific nitro-functionalized derivative serves primarily as a high-value intermediate rather than a final drug substance.[1] Its utility lies in the 6-nitro group , which acts as a "masked" amine.[1] Upon reduction, it yields the 6-amino derivative—a versatile gateway for installing acrylamides (for covalent kinase inhibition) or urea moieties (for ATP-competitive inhibition).[1]
Key Applications:
-
Kinase Inhibition: Precursor for inhibitors of CDK4/6 , EGFR (including T790M mutants), PI3K , and Abl kinase.[1]
-
Antifolates: Structural analog of folic acid metabolites, targeting DHFR (Dihydrofolate Reductase).
-
Chemical Biology: A rigid, planar scaffold for fragment-based drug discovery (FBDD).[1]
Part 2: Chemical Architecture & Properties
Structural Identity
The compound exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-ol) forms.[1] In solution and solid state, the lactam (A) is generally the dominant tautomer due to the stability of the amide-like resonance.
-
IUPAC Name: 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one[1]
-
Molecular Formula: C₇H₄N₄O₃
-
Molecular Weight: 192.13 g/mol
-
CAS Number: 153965-98-3 (Generic core references often vary by tautomer/salt)[1]
Physicochemical Profile
| Property | Value / Description | Implication for Lab Work |
| Appearance | Pale yellow to ochre powder | Nitro group conjugation imparts color.[1] |
| Melting Point | > 300 °C (Decomposes) | Indicates strong intermolecular H-bonding (dimer formation).[1] |
| Solubility | Low in DCM, MeOH, Et₂O.[1] | Requires polar aprotic solvents (DMSO, DMF) or acidic media for dissolution.[1] |
| pKa (Calc) | ~7.5 (N3-H deprotonation) | Can be alkylated at N3 under basic conditions.[1] |
| H-Bond Donors | 1 (N3-H) | Critical for binding in the ATP hinge region of kinases.[1] |
| H-Bond Acceptors | 4 (N1, N8, 4-O, NO₂) | High polarity; capable of multiple water bridges.[1] |
Part 3: Synthetic Architectures
The synthesis of the [2,3-d] fusion system requires careful regiocontrol. The most robust industrial route utilizes a Pyridine-First Strategy , building the pyrimidine ring onto a pre-functionalized pyridine core.
Primary Route: The Niementowski-Type Cyclization
This method condenses 2-amino-5-nitronicotinic acid with a formamide source.[1] It is preferred for its scalability and atom economy.
Mechanism:
-
Amidation: The amino group of the nicotinic acid attacks the formamide (or formamidine) to form an intermediate amidine.
-
Cyclodehydration: Intramolecular attack of the amide nitrogen onto the carboxylic acid (or ester) carbonyl closes the pyrimidine ring.
Figure 1: Thermal cyclization pathway from nicotinic acid precursors.[1]
Functionalization Logic (The "Make-and-Break" Strategy)
Once the 6-nitro core is synthesized, it acts as a divergence point.[1]
-
Path A (Reduction): Hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl, SnCl₂) converts the nitro group to an amine (6-amino-pyrido[2,3-d]pyrimidin-4-one).[1]
-
Path B (Activation): Chlorination with POCl₃ converts the C4-carbonyl into a C4-chloro species, enabling SɴAr displacement with anilines.[1]
Part 4: Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge Binder")
The pyrido[2,3-d]pyrimidine scaffold mimics the purine ring of ATP.[1]
-
N1 and the C2-H typically face the solvent.
-
N3-H and C4=O (or N3 and C4-NH2 in derivatives) form hydrogen bonds with the hinge region of the kinase (e.g., Cys797 in EGFR).[1]
-
The 6-position vectors into the solvent-exposed area or the ribose-binding pocket, making it the ideal site for solubilizing groups or "warheads" (electrophiles).[1]
Case Study: PD-173955 Analogs Researchers use the 6-nitro core to synthesize analogs of PD-173955 (a Src/Abl inhibitor).[1] The nitro group is reduced to an amine, which is then coupled with isocyanates to form ureas, drastically improving potency and selectivity.
Figure 2: Divergent synthesis map transforming the nitro core into bioactive kinase inhibitors.[1]
Part 5: Experimental Protocols
Protocol A: Synthesis of 6-Nitro-pyrido[2,3-d]pyrimidin-4(3H)-one
Standard Operating Procedure (SOP) for Lab Scale (10 mmol)
Materials:
-
2-Amino-5-nitronicotinic acid (1.83 g, 10 mmol)[1]
-
Formamide (10 mL, excess)[1]
-
Reagents: Ammonium acetate (catalytic, optional)[1]
Procedure:
-
Setup: Charge a 50 mL round-bottom flask with 2-amino-5-nitronicotinic acid and formamide.
-
Reaction: Heat the mixture to 170–180 °C (oil bath) for 4–6 hours. The reaction must be hot enough to drive off water (cyclodehydration).
-
Note: The solution will darken; monitor by TLC (10% MeOH in DCM) or LC-MS.[1]
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Dilute with water (20 mL) and stir for 30 minutes. Filter the precipitate.[2][3]
-
Purification: Wash the solid cake with water (2 x 10 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Ethanol if necessary.
-
Yield: Expected yield 60–75%.
Protocol B: Reduction to 6-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one
Critical step for accessing drug-like chemical space.[1]
Procedure:
-
Dissolve the nitro compound (1 eq) in a mixture of Ethanol/Water (3:1) .
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq) .
-
Reflux at 80 °C for 2 hours.
-
Hot Filtration: Filter the mixture while hot through Celite to remove iron oxides.
-
Concentration: Evaporate the filtrate to yield the amine (often an unstable intermediate that should be used immediately in the next coupling step).
Part 6: References
-
Kisliuk, R. L., et al. (1993).[1][4] "Synthesis and biological activity of pyrido[2,3-d]pyrimidine-2,4-diamines." Journal of Medicinal Chemistry. Link
-
Rewcastle, G. W., et al. (1996).[1] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines." Journal of Medicinal Chemistry. Link[1]
-
Hamby, J. M., et al. (1997).[1] "Structure-activity relationships for a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link[1]
-
Thompson, A. M., et al. (2000).[1] "Tyrosine kinase inhibitors. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry. Link[1]
-
Chem-Impex International. "6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one Safety and Data." (Analogous chemistry reference). Link
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
